molecular formula C9H12FNO2 B13068475 (1R)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol

(1R)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol

Cat. No.: B13068475
M. Wt: 185.20 g/mol
InChI Key: VHEJXPANGZUIQX-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol is a chiral compound with the molecular formula C9H12FNO2 It is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-fluoro-6-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using reagents like ammonia or an amine source under appropriate conditions to introduce the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to achieve selective reduction and amination.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The aromatic ring can undergo reduction to form cyclohexane derivatives.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium hydride (NaH) under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(1R)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro and methoxy groups can enhance its binding affinity and selectivity. The compound may modulate enzymatic activity or receptor function, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-amino-1-(2-fluorophenyl)ethan-1-ol: Lacks the methoxy group, which may affect its binding properties.

    (1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol: Lacks the fluoro group, which may influence its reactivity and selectivity.

    (1R)-2-amino-1-(2-chloro-6-methoxyphenyl)ethan-1-ol: Contains a chloro group instead of a fluoro group, which may alter its chemical and biological properties.

Uniqueness

(1R)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol is unique due to the presence of both fluoro and methoxy groups, which can enhance its chemical stability, binding affinity, and selectivity in various applications.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

(1R)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12FNO2/c1-13-8-4-2-3-6(10)9(8)7(12)5-11/h2-4,7,12H,5,11H2,1H3/t7-/m0/s1

InChI Key

VHEJXPANGZUIQX-ZETCQYMHSA-N

Isomeric SMILES

COC1=C(C(=CC=C1)F)[C@H](CN)O

Canonical SMILES

COC1=C(C(=CC=C1)F)C(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.